molecular formula C26H19N3O4 B11962691 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate CAS No. 881469-69-8

4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B11962691
CAS No.: 881469-69-8
M. Wt: 437.4 g/mol
InChI Key: SIYRDCZMFQWUSL-WPWMEQJKSA-N
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Description

Preparation Methods

The synthesis of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate involves multiple steps, typically starting with the preparation of the naphthylamino group and its subsequent attachment to the oxoacetyl group. The carbohydrazonoyl group is then introduced, followed by the attachment of the phenyl benzoate moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity

Chemical Reactions Analysis

4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:

Scientific Research Applications

4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets within cells. The naphthylamino group is known to interact with aromatic amino acids in proteins, potentially affecting their function. The oxoacetyl and carbohydrazonoyl groups may also play roles in modulating enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate include:

Properties

CAS No.

881469-69-8

Molecular Formula

C26H19N3O4

Molecular Weight

437.4 g/mol

IUPAC Name

[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C26H19N3O4/c30-24(28-23-12-6-10-19-7-4-5-11-22(19)23)25(31)29-27-17-18-13-15-21(16-14-18)33-26(32)20-8-2-1-3-9-20/h1-17H,(H,28,30)(H,29,31)/b27-17+

InChI Key

SIYRDCZMFQWUSL-WPWMEQJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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